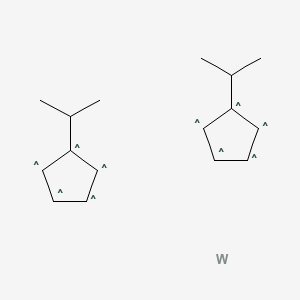
CID 90474439
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride . This organometallic compound features tungsten at its core, coordinated with two isopropylcyclopentadienyl ligands and two hydride ligands. It is recognized for its unique structure and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is typically synthesized through the reaction of tungsten hexachloride with isopropylcyclopentadiene in the presence of a reducing agent. The reaction proceeds as follows:
Preparation of Isopropylcyclopentadiene: Isopropylcyclopentadiene is synthesized by alkylation of cyclopentadiene with isopropyl halides.
Formation of Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride: Tungsten hexachloride reacts with isopropylcyclopentadiene in a suitable solvent (e.g., tetrahydrofuran) under an inert atmosphere. A reducing agent such as lithium aluminum hydride is used to facilitate the reduction of tungsten.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and ensure the stability of the product.
Industrial Production Methods
Industrial production of Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The compound is often produced in specialized reactors designed to handle organometallic compounds safely.
化学反应分析
Types of Reactions
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced further to form lower oxidation state tungsten species.
Substitution: The hydride ligands can be substituted with other ligands such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve reagents like halides (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
Oxidation: Higher oxidation state tungsten compounds, such as tungsten oxides or halides.
Reduction: Lower oxidation state tungsten species, potentially leading to tungsten metal.
Substitution: Various tungsten complexes with different ligands, depending on the substituent used.
科学研究应用
Chemistry
In chemistry, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is used as a precursor for synthesizing other tungsten-containing compounds. Its unique reactivity makes it valuable in organometallic chemistry and catalysis.
Biology
While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities and interactions with biomolecules.
Medicine
Research is ongoing to explore the potential medicinal applications of tungsten compounds, including their use in radiopharmaceuticals and as therapeutic agents.
Industry
In industry, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is used in the production of advanced materials, including tungsten-based catalysts and coatings. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism by which Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride exerts its effects involves the interaction of its tungsten center with other molecules. The hydride ligands can participate in hydrogen transfer reactions, while the isopropylcyclopentadienyl ligands stabilize the tungsten center and influence its reactivity. The compound can act as a catalyst or precursor in various chemical reactions, facilitating the formation or transformation of other compounds.
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)tungsten(IV) dihydride: Similar structure but with cyclopentadienyl ligands instead of isopropylcyclopentadienyl.
Bis(tert-butylcyclopentadienyl)tungsten(IV) dihydride: Features tert-butylcyclopentadienyl ligands, offering different steric and electronic properties.
Bis(methylcyclopentadienyl)tungsten(IV) dihydride: Contains methylcyclopentadienyl ligands, providing a comparison in terms of ligand size and electronic effects.
Uniqueness
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. These groups influence the compound’s steric and electronic properties, affecting its reactivity and stability. This uniqueness makes it particularly valuable in specific catalytic applications and in the synthesis of specialized tungsten compounds.
属性
分子式 |
C16H22W |
|---|---|
分子量 |
398.2 g/mol |
InChI |
InChI=1S/2C8H11.W/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
InChI 键 |
VRMGPHYEHNLCQW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



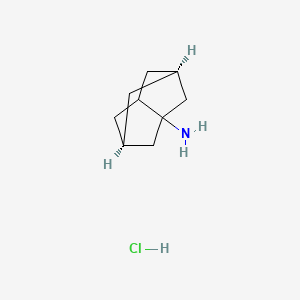
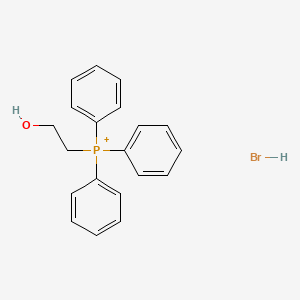
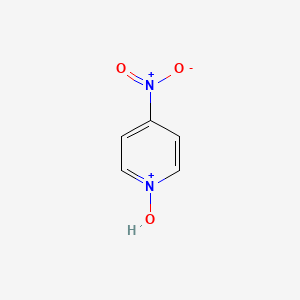


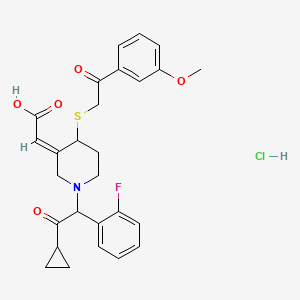

![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
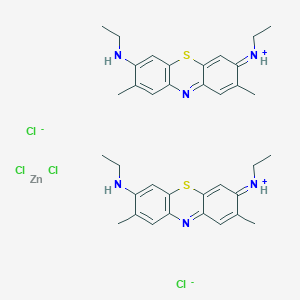
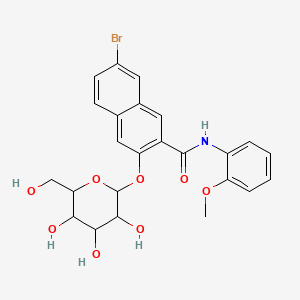
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
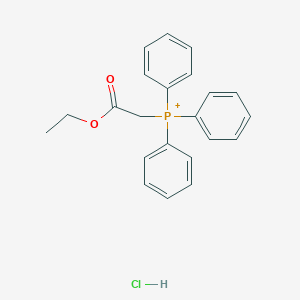
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
